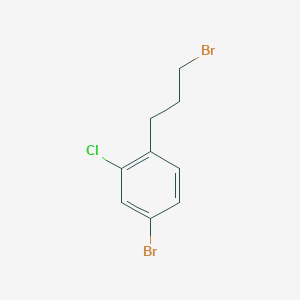
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a bromopropyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene typically involves the bromination of 1-(3-bromopropyl)-2-chlorobenzene. This can be achieved through the following steps:
Starting Material: 1-(3-bromopropyl)-2-chlorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom at the para position relative to the chlorine atom on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH-), amines (NH2-), or thiols (SH-).
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxy-1-(3-hydroxypropyl)-2-chlorobenzene.
Oxidation: Formation of this compound-1,4-diol.
Reduction: Formation of 4-hydro-1-(3-hydropropyl)-2-chlorobenzene.
Aplicaciones Científicas De Investigación
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and mechanisms involving halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bromopropyl side chain can undergo further chemical modifications, enabling the compound to act as a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-(3-chloropropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a bromine atom on the propyl side chain.
4-Chloro-1-(3-bromopropyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a bromine atom on the benzene ring.
4-Bromo-1-(3-bromopropyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of a chlorine atom on the benzene ring.
Uniqueness
4-Bromo-1-(3-bromopropyl)-2-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a bromopropyl side chain. This combination of halogens imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C9H9Br2Cl |
|---|---|
Peso molecular |
312.43 g/mol |
Nombre IUPAC |
4-bromo-1-(3-bromopropyl)-2-chlorobenzene |
InChI |
InChI=1S/C9H9Br2Cl/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |
Clave InChI |
ULBDNPCUZKAINX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanol](/img/structure/B13205888.png)
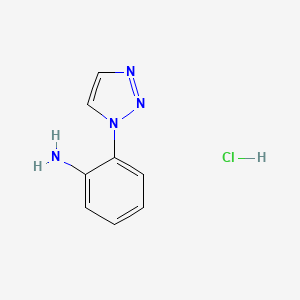
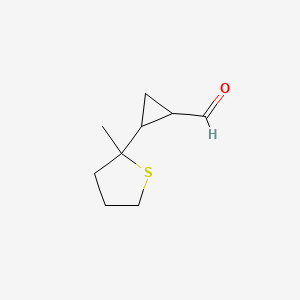
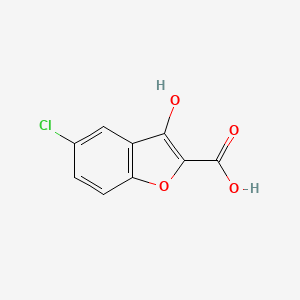
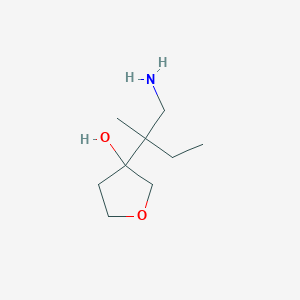
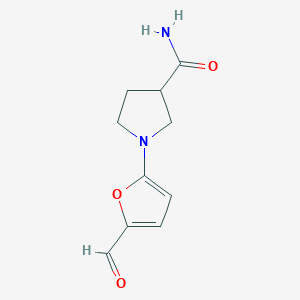
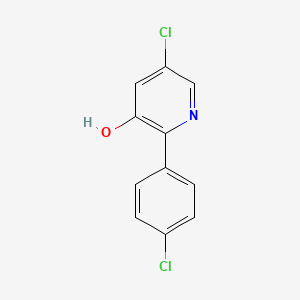
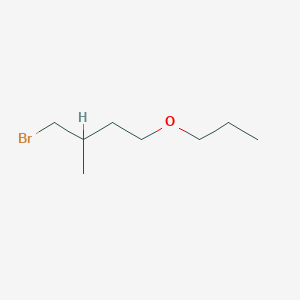
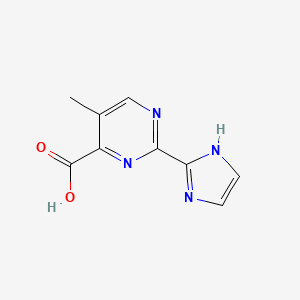
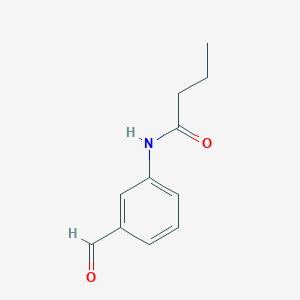
![5-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13205934.png)
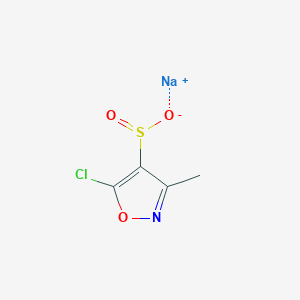
![2-Chloro-N-({4-[(3-methylpiperidin-1-yl)methyl]phenyl}methyl)acetamide](/img/structure/B13205942.png)
